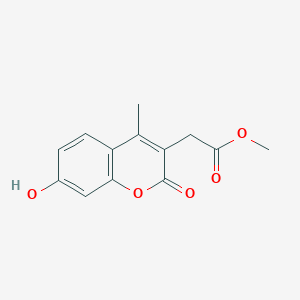

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

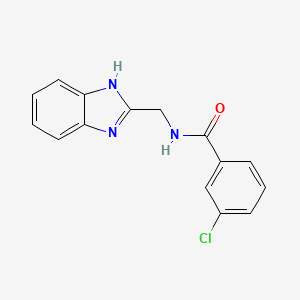

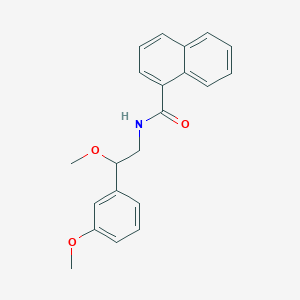

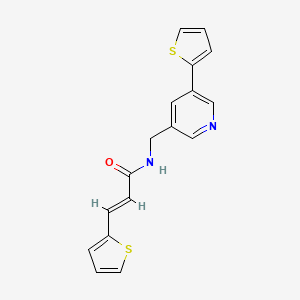

“Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” is a natural coumarin derivative . It is synthesized for use in bacterial enzyme detection as a switchable fluorescent substrate .

Synthesis Analysis

The synthesis of this compound involves the Pechmann reaction between resorcinol and ethyl acetoacetate, forming 7-hydroxy-4-methyl-2H-chromen-2-one . This is then reacted with an excess of epichlorohydrin in the presence of K2CO3 under reflux to prepare 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .Scientific Research Applications

Anticoagulant Activity

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate belongs to the coumarin family, which includes compounds with anticoagulant properties. Coumarins have been used as anticoagulants due to their ability to inhibit vitamin K epoxide reductase, an enzyme involved in blood clotting. Notably, warfarin and dicoumarol are synthetic coumarins widely used as anticoagulant medications .

Anti-HIV Activity

Researchers have explored coumarins, including derivatives of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, for their anti-HIV potential. These compounds may interfere with viral replication or entry mechanisms .

Anticancer Properties

Various synthetic coumarins have been screened for anticancer activity. Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate derivatives have shown promise in inhibiting cancer cell proliferation and metastasis. Further studies are ongoing to understand their mechanisms of action .

Fluorescent Dyes

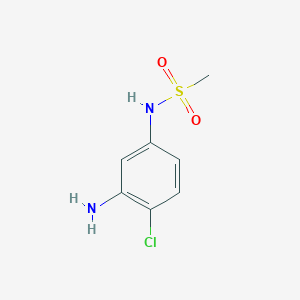

Coumarins are also used as fluorescent dyes. For instance, N-arylsulfonated coumarin derivatives find applications in textiles and other materials due to their fluorescence properties .

Mechanical and Optical Properties

In materials science, Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate has been incorporated into polyvinyl alcohol/oxidized maize starch blend films. These films exhibit interesting mechanical, optical, and antioxidant properties .

Other Potential Applications

Beyond the mentioned fields, coumarins have been investigated for their anti-microbial, anti-inflammatory, anti-asthmatic, and anti-viral activities. Additionally, they may play a role in DNA gyrase inhibition and as antioxidants .

Mechanism of Action

Target of Action

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is a natural coumarin derivative Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with certain bacterial enzymes, altering their activity and resulting in a detectable change in fluorescence.

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

As a coumarin derivative, it may share some of the known effects of coumarins, which include anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

properties

IUPAC Name |

methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVNWNKFVYXEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)

![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)

![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2421054.png)

![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)

![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2421063.png)